Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate
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Overview
Description
Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an oxazole moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling Reactions: The oxazole and piperidine moieties are coupled using carbamoylation reactions, often involving reagents like carbonyldiimidazole (CDI) or phosgene.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine moieties.
Reduction: Reduction reactions can target the oxazole ring and the ester group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the phenyl and piperidine rings.
Reduction: Reduced forms of the oxazole ring and the ester group.
Substitution: Substituted derivatives at the phenyl and oxazole rings.
Scientific Research Applications
Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies exploring the biological activity of oxazole derivatives, including their interactions with various enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-17(22)14-8-5-9-21(12-14)18(23)19-11-15-10-16(25-20-15)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBSOUNFDXAPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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